molecular formula C10H10N4O6 B098398 3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid CAS No. 15475-13-5

3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid

Cat. No. B098398
CAS RN: 15475-13-5
M. Wt: 282.21 g/mol
InChI Key: YALKLGGFZOUJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid, commonly known as DOXO, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer treatment. DOXO is a synthetic compound that mimics the structure of natural nucleosides, which are essential building blocks of DNA and RNA. In

Scientific Research Applications

DOXO has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. DOXO has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.

Mechanism of Action

DOXO works by incorporating into the DNA of cancer cells, causing DNA damage and inhibiting DNA synthesis. It also induces apoptosis, or programmed cell death, in cancer cells. The mechanism of action of DOXO is similar to that of other nucleoside analogs, such as gemcitabine and cytarabine.
Biochemical and Physiological Effects
DOXO can cause a range of biochemical and physiological effects, both in cancer cells and in healthy cells. In cancer cells, DOXO can induce DNA damage, inhibit DNA synthesis, and induce apoptosis. In healthy cells, DOXO can also cause DNA damage, leading to potential side effects such as myelosuppression, gastrointestinal toxicity, and cardiotoxicity.

Advantages and Limitations for Lab Experiments

DOXO has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It is also stable and can be stored for long periods of time. However, DOXO also has some limitations. It can be toxic to cells, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several areas of future research for DOXO. One area of interest is the development of DOXO analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the combination of DOXO with other cancer treatments, such as radiation therapy or immunotherapy. Additionally, there is ongoing research into the mechanisms of DOXO-induced DNA damage and apoptosis, which could lead to the development of new cancer treatments.

Synthesis Methods

DOXO can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the purine base and the carboxylic acid group. The final deprotection step yields DOXO. The synthesis of DOXO is complex and requires expertise in organic chemistry.

properties

CAS RN

15475-13-5

Product Name

3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid

Molecular Formula

C10H10N4O6

Molecular Weight

282.21 g/mol

IUPAC Name

3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolane-2-carboxylic acid

InChI

InChI=1S/C10H10N4O6/c15-4-5(16)9(20-6(4)10(18)19)14-2-13-3-7(14)11-1-12-8(3)17/h1-2,4-6,9,15-16H,(H,18,19)(H,11,12,17)

InChI Key

YALKLGGFZOUJBN-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(=O)O)O)O

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O

synonyms

3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid

Origin of Product

United States

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